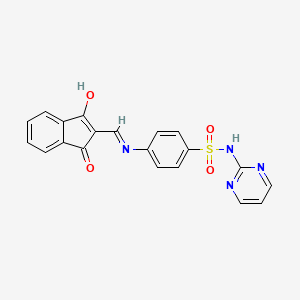

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione

CAS No.: 497061-23-1

Cat. No.: VC5432318

Molecular Formula: C20H14N4O4S

Molecular Weight: 406.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 497061-23-1 |

|---|---|

| Molecular Formula | C20H14N4O4S |

| Molecular Weight | 406.42 |

| IUPAC Name | 4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C20H14N4O4S/c25-18-15-4-1-2-5-16(15)19(26)17(18)12-23-13-6-8-14(9-7-13)29(27,28)24-20-21-10-3-11-22-20/h1-12,25H,(H,21,22,24) |

| Standard InChI Key | RSRYOPMZNGIMCB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₀H₁₄N₄O₄S and a molecular weight of 406.41 g/mol . Key structural components include:

-

Indane-1,3-dione core: A bicyclic system with two ketone groups at positions 1 and 3.

-

Methyleneamino bridge: Connects the indane-dione to a phenyl ring.

-

Sulfonamide group: Links the phenyl ring to a pyrimidin-2-ylamine substituent .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 497061-23-1 | |

| Molecular Formula | C₂₀H₁₄N₄O₄S | |

| Molecular Weight | 406.41 g/mol | |

| Purity | ≥97% | |

| SMILES | O=C1C(=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(=O)C4=C1C=CC=C4 |

Synthesis and Functionalization Strategies

Key Synthetic Pathways

The compound is synthesized via multi-step reactions involving:

-

Knoevenagel Condensation: Reacting indane-1,3-dione with a sulfonamide-functionalized aniline derivative to form the methyleneamino bridge .

-

Sulfonylation: Introducing the pyrimidin-2-ylamino group via sulfonyl chloride intermediates under controlled basic conditions .

Table 2: Representative Reaction Conditions for Analogous Indane-Dione Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel Reaction | Malononitrile, NaOAc/EtOH, RT | 61–85 | |

| Sulfonylation | Pyrimidin-2-amine, DIPEA, DCM | 70–90 |

The use of non-nucleophilic bases like diisopropylethylamine (DIPEA) is critical to avoid side reactions, such as nucleophilic additions to cyano groups in related systems .

Pharmaceutical and Biological Applications

Role as an API Intermediate

The compound is a high-value intermediate in synthesizing:

-

Antitumor Agents: Derivatives of indane-1,3-dione exhibit cytotoxicity by inhibiting topoisomerases or inducing DNA damage .

-

Antibacterial Compounds: Sulfonamide-pyrimidine hybrids target bacterial dihydropteroate synthase (DHPS) .

Table 3: Bioactivity of Structural Analogues

| Analogues | Target Activity | IC₅₀ (μM) | Source |

|---|---|---|---|

| Bis-thiazoles | Antitumor (HeLa cells) | 0.8–2.1 | |

| Tetracycline derivatives | Antibacterial (E. coli) | 4.5–12.3 |

Industrial Manufacturing and Quality Control

Scalable Production

MolCore BioPharmatech and ChemTik optimize synthesis using:

-

ISO-Certified Processes: Ensure batch consistency and purity ≥97% .

-

Precipitation/Crystallization: Isolation from acetic acid or ethyl acetate yields high-purity product .

Table 4: Industrial Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent System | Acetic acid/DCM | |

| Reaction Temperature | 50–100°C | |

| Catalyst | Piperidine/Triethylamine |

Challenges and Future Directions

Stability and Reactivity

-

Intramolecular Cyclization: The methyleneamino bridge may undergo unintended cyclization under acidic or basic conditions, requiring precise pH control .

-

Solubility Limitations: Poor aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume